![molecular formula C19H18ClNO4 B2407093 ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate CAS No. 439111-08-7](/img/structure/B2407093.png)

ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

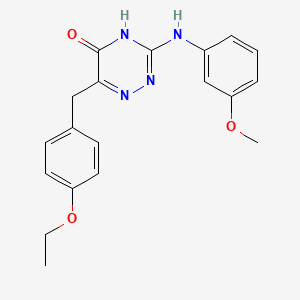

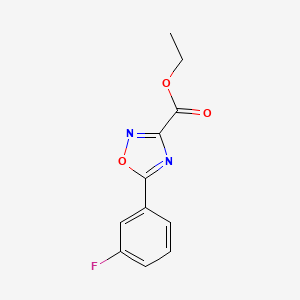

“Ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate” is a complex organic compound. It contains a carbamate group (NHCOO), a chlorophenyl group (C6H4Cl), and a chromen-3-yl group (C9H6O2). The carbamate group is a functional group derived from carbamic acid and has wide applications in organic synthesis. The chlorophenyl group is a derivative of phenyl group with a chlorine substitution, and the chromen-3-yl group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The carbamate group would introduce polarity to the molecule, while the chlorophenyl and chromen-3-yl groups are largely hydrophobic. The presence of the chlorine atom could also introduce some degree of halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Some general properties can be predicted, such as the compound likely being a solid at room temperature, having a relatively high melting point due to the presence of the aromatic rings, and being soluble in organic solvents due to the presence of the carbamate group .

Scientific Research Applications

Synthesis and Chemical Structure

Synthesis of Aromatic Carbamates Derivatives with a Chromen-2-One Fragment : Research by Velikorodov et al. (2014) explored the synthesis of chromene derivatives, including the condensation of methyl N-(3-hydroxyphenyl)carbamate with various compounds. This study is relevant for understanding the synthesis pathways involving carbamates and chromene derivatives, potentially including ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate (Velikorodov et al., 2014).

Synthesis of Carbamate Derivatives of Coumarin and Chromene : Velikorodov and Imasheva (2008) conducted a study on the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, resulting in methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates. This research is significant for understanding the chemical behavior and synthesis of carbamate derivatives related to this compound (Velikorodov & Imasheva, 2008).

Chemical Reactions and Crystal Structure

Reactions with S-Methylisothiosemicarbazide Hydroiodide : Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives. This study provides insight into the reactivity and potential applications of chromene-carbamate compounds (Vetyugova et al., 2018).

Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by Yang (2009), providing valuable information on the structural aspects of similar chromene-carbamate compounds (Hu Yang, 2009).

Biological Applications and Antimicrobial Activity

Investigation of Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds similar to this compound. This research contributes to understanding the potential biological activities of such compounds (Stanchev et al., 2009).

Synthesis of New Quinazolines as Antimicrobial Agents : A study by Desai et al. (2007) on the synthesis of quinazoline derivatives with antimicrobial potential includes the analysis of compounds related to this compound, highlighting its possible antimicrobial applications (Desai et al., 2007).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives, in general, are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological and pharmacological profile.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

Properties

IUPAC Name |

ethyl N-[(3-chlorophenyl)-(4-oxo-2,3-dihydrochromen-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4/c1-2-24-19(23)21-17(12-6-5-7-13(20)10-12)15-11-25-16-9-4-3-8-14(16)18(15)22/h3-10,15,17H,2,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZZICJOQMTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1COC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)